molecular formula C18H21ClN2O2 B8144273 Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate hydrochloride

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate hydrochloride

Cat. No.: B8144273
M. Wt: 332.8 g/mol
InChI Key: BVSOMVNDTVNKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate hydrochloride typically involves the reaction of piperidine with [1,1’-biphenyl]-2-yl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of Piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate N-oxide, while reduction may produce the corresponding amine derivative .

Scientific Research Applications

Piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple piperidine derivative with various biological activities.

    [1,1’-Biphenyl]-2-ylcarbamate: A related compound with similar structural features.

    Piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate: The parent compound without the hydrochloride salt.

Uniqueness

Piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate hydrochloride is unique due to its specific combination of the piperidine and biphenyl moieties, which confer distinct biological activities and chemical properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

piperidin-4-yl N-(2-phenylphenyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.ClH/c21-18(22-15-10-12-19-13-11-15)20-17-9-5-4-8-16(17)14-6-2-1-3-7-14;/h1-9,15,19H,10-13H2,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSOMVNDTVNKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(=O)NC2=CC=CC=C2C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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